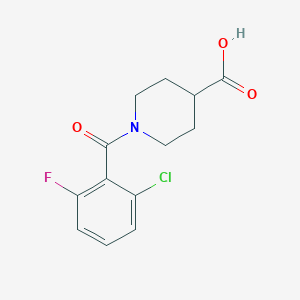
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that has a triazine ring structure. This compound is also known as HOBt-Hydrazone and is used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has various applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in peptide synthesis. It is also used in the synthesis of various heterocyclic compounds. Additionally, this compound has potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic activity in animal models. It also has potential as an antitumor agent.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also act by modulating the immune system.
Biochemical and Physiological Effects:
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to exhibit anti-inflammatory and analgesic activity in animal models. It has also been shown to have potential as an antitumor agent. However, its biochemical and physiological effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its mechanism of action and its potential as a therapeutic agent for various inflammatory conditions. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of HOBt (4-hydroxy-1,2,3-benzotriazine) with an aldehyde in the presence of a hydrazine. The reaction results in the formation of a hydrazone, which is purified by recrystallization. The synthesis of this compound is relatively easy and can be carried out in a laboratory setting.
Eigenschaften
Produktname |
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
Molekularformel |
C17H23N5O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
5-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H23N5O2/c1-3-4-5-6-11-24-15-9-7-14(8-10-15)12-18-21-16-13(2)20-22-17(23)19-16/h7-10,12H,3-6,11H2,1-2H3,(H2,19,21,22,23)/b18-12+ |
InChI-Schlüssel |
KDCAMIRJZGUDRF-LDADJPATSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=O)NN=C2C |
SMILES |
CCCCCCOC1=CC=C(C=C1)C=NNC2=NC(=O)NN=C2C |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NNC2=NC(=O)NN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)

![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)
![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)

![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)



![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)